molecular formula C7H15NO2 B1519591 2-(Piperidin-3-yloxy)ethan-1-ol CAS No. 1020971-19-0

2-(Piperidin-3-yloxy)ethan-1-ol

Cat. No. B1519591
CAS RN: 1020971-19-0
M. Wt: 145.2 g/mol
InChI Key: TUFKICFOMOFENI-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-yloxy)ethan-1-ol” is a chemical compound with the CAS Number: 1020971-19-0 . It has a molecular weight of 145.2 and its IUPAC name is 2-(3-piperidinyloxy)ethanol . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “2-(Piperidin-3-yloxy)ethan-1-ol” is 1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Piperidin-3-yloxy)ethan-1-ol” has a molecular weight of 145.2 . It is an oil at room temperature . The compound’s InChI code is 1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2 .

Scientific Research Applications

Oxidation Processes

One study describes the efficient and highly selective oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxy, showcasing a broad application in synthetic organic chemistry for producing aldehydes without overoxidation to carboxylic acids (J. Einhorn et al., 1996).

Enantioselective Synthesis

Another research application involves the enantioselective synthesis of natural and synthetic compounds starting from 2-piperidineethanol and its N-protected aldehyde, demonstrating its value as a precursor in the synthesis of chiral molecules (D. Perdicchia et al., 2015).

Corrosion Inhibition

Research on cadmium(II) Schiff base complexes, including derivatives of 2-(piperidin-1-yl)ethan-1-ol, has explored their application in corrosion inhibition on mild steel. This demonstrates a bridge between coordination chemistry and materials science for protecting metal surfaces (Mriganka Das et al., 2017).

Lipase Inhibition

A study on the synthesis and spectral identification of Schiff bases with a 2-(piperidin-4-yl)ethanamine moiety acting as novel pancreatic lipase inhibitors presents their potential in developing treatments for conditions like obesity, showcasing their biomedical application (I. Warad et al., 2020).

Photocatalytic Alcohol Dehydrogenation

Investigations into the mechanism of photocatalytic alcohol dehydrogenation over Pt/TiO2 highlight the role of similar compounds in facilitating reactions crucial for the development of sustainable chemical processes (P. Pichat et al., 1987).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the study and application of “2-(Piperidin-3-yloxy)ethan-1-ol” and similar compounds may have significant implications for future pharmaceutical research and development .

properties

IUPAC Name

2-piperidin-3-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-4-5-10-7-2-1-3-8-6-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFKICFOMOFENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yloxy)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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